2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane

CAS No.: 1204-54-2

Cat. No.: VC17148913

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204-54-2 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |

| Standard InChI | InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |

| Standard InChI Key | SJVWZQYXFRLYQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(OC(O1)C2=CC=CO2)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

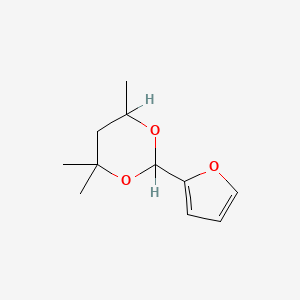

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane consists of a 1,3-dioxane ring—a six-membered cyclic ether with two oxygen atoms at positions 1 and 3. The furan ring is attached at position 2, while methyl groups occupy positions 4, 4, and 6 (Figure 1). This configuration introduces steric hindrance and electronic effects that influence its reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |

| CAS Number | 1204-54-2 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). Infrared (IR) spectroscopy identifies ether (C-O-C) stretching at 1,080–1,130 cm⁻¹ and furan C=C vibrations at 1,570–1,620 cm⁻¹. X-ray crystallography of related dioxanes, such as (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, demonstrates chair conformations with axial substituents , suggesting similar behavior in the title compound.

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via acid-catalyzed condensation of furfuryl alcohol and acetone under controlled conditions. A typical procedure involves:

-

Mixing furfuryl alcohol and acetone in a 1:1–1:10 molar ratio.

-

Adding a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Refluxing at 60–80°C for 4–12 hours.

-

Isolating the product via fractional distillation or column chromatography.

Table 2: Reaction Conditions and Yields

| Molar Ratio (Furfuryl:Acetone) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1:1 | 60 | 45 |

| 1:5 | 70 | 62 |

| 1:10 | 80 | 58 |

Chemical Reactivity and Mechanistic Insights

Ring-Opening Reactions

Under acidic conditions, the dioxane ring opens to form diols. For instance, treatment with HCl in ethanol generates 2-(2-furyl)-2-methylpropane-1,3-diol, a potential intermediate for polyesters.

Cross-Coupling Applications

The ACS Journal of Organic Chemistry details palladium-catalyzed couplings of dioxane-derived β-keto esters with terpenols (e.g., geraniol) . While these studies focus on meroterpenoid synthesis, similar strategies could functionalize 2-(2-furyl)-4,4,6-trimethyl-1,3-dioxane for pharmaceutical applications.

Comparative Analysis with Related Dioxanes

Table 3: Structural and Reactivity Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume